Cefadroxil monohydrate
Overview
Description
Cefadroxil monohydrate is a first-generation cephalosporin antibiotic, known for its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacterial infections. This compound is particularly used in the treatment of mild to moderate infections such as those affecting the respiratory tract, urinary tract, skin, and soft tissues . This compound is a bactericidal antibiotic, meaning it works by killing bacteria rather than merely inhibiting their growth .
Mechanism of Action
Target of Action
Cefadroxil monohydrate primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.
Mode of Action
This compound, like all beta-lactam antibiotics, binds to specific PBPs inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that cefadroxil interferes with an autolysin inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to PBPs, cefadroxil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
This compound is almost completely absorbed from the gastrointestinal tract . After oral administration of doses of 500 mg and 1 g, peak plasma concentrations of about 16 and 30 micrograms/ml, respectively, are obtained after 1.5 to 2.0 hours . Although peak concentrations are similar to those of cephalexin, another cephalosporin antibiotic, plasma concentrations of cefadroxil are more sustained . This indicates that cefadroxil has good bioavailability and a longer half-life, which allows for less frequent dosing.
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .
Biochemical Analysis
Biochemical Properties
Cefadroxil monohydrate, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, leading to the destabilization and subsequent death of the bacteria .
Cellular Effects
This compound exerts its effects on various types of bacterial cells. It interferes with the synthesis of the bacterial cell wall, leading to cell lysis . This impact on the cell wall synthesis influences the overall cell function, including effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . It is also suggested that this compound may interfere with an autolysin inhibitor, further promoting cell lysis .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed after oral administration . Following single doses, peak serum concentrations are obtained within a few hours . Over 90% of the drug is excreted unchanged in the urine within 24 hours , indicating its stability and minimal degradation over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . After an oral dose, peak serum levels occur within 1-2 hours of dosing . Lower doses are often recommended for pets with kidney failure . More aggressive dosing is required to achieve higher therapeutic targets .
Metabolic Pathways
It is known that the drug is almost completely absorbed from the gastrointestinal tract and excreted unchanged in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is almost completely absorbed from the gastrointestinal tract . After oral administration, peak plasma concentrations are obtained within a few hours .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) to exert its effects . This binding site is crucial for the drug’s mechanism of action, as it allows this compound to inhibit bacterial cell wall synthesis and promote cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefadroxil monohydrate is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 4-hydroxyphenylglycine to form cefadroxil. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting specific strains of bacteria that produce 7-aminocephalosporanic acid. This intermediate is then chemically modified through acylation and other reactions to produce cefadroxil. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cefadroxil monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, cefadroxil can undergo hydrolysis, breaking down into its constituent parts.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid (like hydrochloric acid) or a base (like sodium hydroxide).
Oxidation: Can involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often involves reagents like acyl chlorides or other electrophiles.
Major Products Formed:
Scientific Research Applications
Cefadroxil monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the stability and reactivity of cephalosporin antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
- Cephalexin
- Cephradine
- Cefazolin
- Cefaclor
Cefadroxil monohydrate’s unique stability and pharmacokinetic properties make it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
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Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50370-12-2, 66592-87-8 | |
Record name | Cefadroxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cefadroxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | cefadroxil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
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Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefadroxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFADROXIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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